5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one
Description
Properties
Molecular Formula |
C13H16O4 |
|---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
5,6,7-trimethoxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C13H16O4/c1-15-11-7-8-6-9(14)4-5-10(8)12(16-2)13(11)17-3/h7H,4-6H2,1-3H3 |
InChI Key |
NBERTOIDHJHJEV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CCC(=O)CC2=C1)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Intermediate via Grignard Addition
The Grignard reaction serves as a foundational step in constructing the tetralone scaffold. In a protocol adapted from JETIR, 3,4,5-trimethoxyphenyl magnesium bromide is prepared by reacting 1-bromo-3,4,5-trimethoxybenzene with magnesium turnings in anhydrous tetrahydrofuran (THF). This Grignard reagent is subsequently added to a 6,7-substituted-3,4-dihydronaphthalen-1(2H)-one derivative under reflux conditions. The reaction proceeds via nucleophilic addition to the ketone, forming a tertiary alcohol intermediate.
Key conditions include:
-
Solvent : Anhydrous THF
-
Temperature : 60°C
-
Reaction time : 1 hour post-addition
The intermediate is isolated as a dark brown gummy solid with an average yield of 85.18%.
Oxidation to Target Compound
The tertiary alcohol intermediate undergoes oxidation to yield the final tetralone. Chromium(VI) oxide (CrO₃) in formic acid is employed as the oxidizing agent, facilitating the conversion of the alcohol to a ketone. The reaction mixture is stirred at room temperature, with progress monitored via thin-layer chromatography (TLC).
Characterization data :
-
IR : A strong absorption band at 1695–1712 cm⁻¹ confirms the presence of the carbonyl group (C=O).
-
¹H NMR (CDCl₃) : Signals at δ 1.89–2.80 ppm (4H, m, CH₂), δ 3.83–3.94 ppm (9H, s, OCH₃), and δ 6.67–7.87 ppm (4H, m, aromatic protons) align with the target structure.
Oxidation of Tetrahydronaphthalene Precursors
DDQ-Mediated Oxidation
An alternative route, reported in ACS Omega, utilizes 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to oxidize tetrahydronaphthalenes (THN) to α-tetralones. Functionalized THN precursors, derived from Morita–Baylis–Hillman (MBH) adducts, are treated with DDQ in aqueous acetic acid under reflux.
Optimized conditions :
-
Oxidant : DDQ (2 equivalents)
-
Solvent : Acetic acid : water (9:1 v/v)
-
Temperature : Reflux (≈118°C)
-
Reaction time : 6–8 hours
This method achieves yields of 90–98%, significantly higher than CrO₃-based protocols.
Reaction Mechanism and Regioselectivity
The oxidation proceeds via a hydride abstraction mechanism, where DDQ acts as a hydride acceptor. The aqueous acidic environment stabilizes reactive intermediates, ensuring regioselective formation of the α-tetralone. Computational studies suggest that electron-donating methoxy groups at positions 5, 6, and 7 enhance the stability of the transition state, favoring product formation.
Comparative Analysis of Synthetic Methods
Yields and Efficiency
| Method | Oxidizing Agent | Yield (%) | Reaction Time |
|---|---|---|---|
| Grignard/CrO₃ oxidation | CrO₃ | 82–88 | 12–24 hours |
| DDQ oxidation | DDQ | 90–98 | 6–8 hours |
The DDQ-mediated method surpasses traditional CrO₃ oxidation in both yield and reaction time, attributed to milder conditions and reduced side reactions.
Scalability and Practical Considerations
-
Grignard route : Requires stringent anhydrous conditions, limiting scalability.
-
DDQ route : Compatible with aqueous solvents, facilitating large-scale synthesis.
Structural and Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones or other oxidized derivatives.
Reduction: Further reduction to fully saturated naphthalene derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions at the methoxy or ketone positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of fully saturated naphthalene derivatives.
Substitution: Formation of substituted naphthalene derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one has been studied for its potential therapeutic effects. Research indicates that this compound exhibits cytotoxic properties against certain cancer cell lines. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cells, with reports indicating an increase in apoptotic cell percentages of 69% and 54% for specific derivatives when compared to control groups .
Table 1: Cytotoxicity of 5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one Derivatives
| Compound Derivative | Apoptosis Induction (%) | Cytotoxicity (%) |
|---|---|---|
| 6-Methyl derivative | 69 | 53 |
| 6-Amino derivative | 54 | 46 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity. Research suggests that various derivatives of naphthalene compounds exhibit inhibition against a range of microbial strains. The presence of methoxy groups enhances the lipophilicity of the molecules, which may contribute to their ability to penetrate microbial membranes effectively .
Synthesis and Structural Studies
The synthesis of 5,6,7-trimethoxy-3,4-dihydronaphthalen-2(1H)-one typically involves multi-step organic reactions including Grignard reactions and oxidation processes. For example, the synthesis can be achieved through the oxidation of specific tetrahydronaphthalene precursors using chromium (VI) oxide under controlled conditions. This method provides insight into the structural modifications that enhance biological activity .
Table 2: Synthesis Conditions for Derivatives
| Reaction Type | Reagents Used | Yield (%) |
|---|---|---|
| Oxidation | Chromium (VI) oxide | ~87 |
| Grignard Reaction | Magnesium turnings with brominated compounds | Variable |
Pharmacological Insights
Pharmacologically, the compound's derivatives are being investigated for their potential roles in treating various diseases beyond cancer. The ability to modify the methoxy groups allows for tuning the biological activity and selectivity of these compounds towards specific targets in disease pathways .
Mechanism of Action
The mechanism of action of 5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to cellular receptors to modulate signaling pathways.
DNA Interaction: Intercalation or binding to DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations in Dihydronaphthalenone Derivatives
The biological and chemical properties of dihydronaphthalenones are highly sensitive to substituent type, position, and number. Below is a comparative analysis of structurally related compounds:
Table 1: Key Structural Analogs and Their Properties
Biological Activity
5,6,7-Trimethoxy-3,4-dihydronaphthalen-2(1H)-one (CAS Number: 90266-18-5) is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its biological effects, including antioxidant properties, antimicrobial activity, and implications for drug development.
The molecular formula of 5,6,7-trimethoxy-3,4-dihydronaphthalen-2(1H)-one is with a molecular weight of 236.264 g/mol. Its structure features three methoxy groups that are believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₆O₄ |
| Molecular Weight | 236.264 g/mol |
| CAS Number | 90266-18-5 |
| LogP | 1.77020 |
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, studies have demonstrated that naphthalene derivatives can scavenge free radicals effectively. The antioxidant activity is often evaluated using assays such as the DPPH radical scavenging test and the reducing power assay. Although specific data for 5,6,7-trimethoxy-3,4-dihydronaphthalen-2(1H)-one is limited, its structural analogs suggest a potential for similar effects .
Antimicrobial Activity
The antimicrobial properties of naphthalene derivatives have been explored in various studies. For example, compounds with methoxy substitutions have shown efficacy against a range of bacteria and fungi. While direct studies on 5,6,7-trimethoxy-3,4-dihydronaphthalen-2(1H)-one are scarce, the presence of methoxy groups typically enhances antimicrobial activity by increasing lipophilicity and membrane penetration .
Case Studies
- Antioxidant Evaluation : A study evaluating a related compound demonstrated that it significantly reduced oxidative stress markers in vitro. The antioxidant capacity was measured through various assays, indicating a potential therapeutic application for oxidative stress-related conditions .
- Antimicrobial Testing : In another study focusing on structurally similar compounds, it was found that derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that 5,6,7-trimethoxy-3,4-dihydronaphthalen-2(1H)-one may possess similar properties warranting further investigation .
Structure-Activity Relationship (SAR)
The biological activity of naphthalene derivatives is often linked to their structural features. The presence of methoxy groups can enhance bioactivity by:
- Increasing solubility in lipids.
- Modifying electronic properties that affect receptor interactions.
Research into SAR has shown that specific substitutions on the naphthalene ring can significantly impact the potency and selectivity of these compounds against various biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
